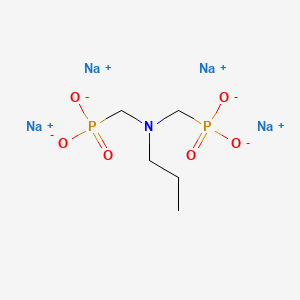
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium ((propylimino)bis(methylene))diphosphonate: is a chemical compound with the molecular formula C6H12NNa4O6P2. It is a diphosphonate compound, which means it contains two phosphonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetrasodium ((propylimino)bis(methylene))diphosphonate can undergo oxidation reactions, where the phosphonate groups are oxidized to form phosphonic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of sodium ions with other cations are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of metal phosphonates.
Applications De Recherche Scientifique
Chemistry: Tetrasodium ((propylimino)bis(methylene))diphosphonate is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in water treatment and metal extraction processes.
Biology: In biological research, this compound is used to study the interactions between phosphonates and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the treatment of bone diseases. Its ability to bind to calcium ions makes it useful in preventing the formation of calcium-based kidney stones.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment systems. It prevents the formation of scale deposits in pipes and machinery, thereby improving the efficiency and lifespan of the equipment.
Mécanisme D'action
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): Like tetrasodium ((propylimino)bis(methylene))diphosphonate, EDTA is a chelating agent used in various applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in medical and industrial applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This stability makes it particularly effective in preventing scale formation and in applications where long-term stability is required.
Propriétés
Numéro CAS |
94232-83-4 |
|---|---|
Formule moléculaire |
C5H11NNa4O6P2 |
Poids moléculaire |
335.05 g/mol |
Nom IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clé InChI |
QERBDUDCPJCLER-UHFFFAOYSA-J |
SMILES canonique |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















